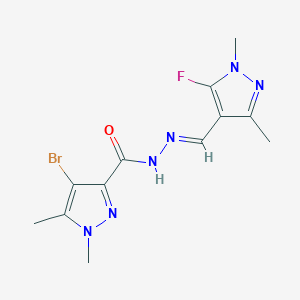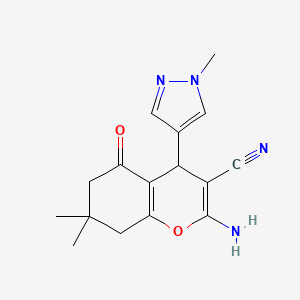![molecular formula C17H19ClN2S2 B10918914 1-Butyl-3-{2-[(4-chlorophenyl)sulfanyl]phenyl}thiourea](/img/structure/B10918914.png)
1-Butyl-3-{2-[(4-chlorophenyl)sulfanyl]phenyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a butyl group, a chlorophenyl group, and a phenyl group connected through a thiourea linkage. The unique structural features of this compound contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA typically involves the reaction of N-butylamine with 2-[(4-chlorophenyl)sulfanyl]phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA may involve large-scale batch reactions. The process begins with the preparation of the starting materials, followed by the reaction in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is isolated and purified using industrial-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Similar structure but lacks the butyl and chlorophenyl groups.
N,N’-Diphenylthiourea: Contains two phenyl groups instead of the butyl and chlorophenyl groups.
N-Butylthiourea: Similar but lacks the chlorophenyl group.
Uniqueness
N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA is unique due to the presence of both the butyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties
This comprehensive overview highlights the significance of N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA in various scientific and industrial fields
Properties
Molecular Formula |
C17H19ClN2S2 |
|---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-butyl-3-[2-(4-chlorophenyl)sulfanylphenyl]thiourea |
InChI |
InChI=1S/C17H19ClN2S2/c1-2-3-12-19-17(21)20-15-6-4-5-7-16(15)22-14-10-8-13(18)9-11-14/h4-11H,2-3,12H2,1H3,(H2,19,20,21) |
InChI Key |
HHOUZQMGUFASLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1=CC=CC=C1SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10918836.png)

![4-(difluoromethyl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10918848.png)
![4-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid](/img/structure/B10918851.png)

![Ethyl 6-[(3-cyanophenoxy)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10918862.png)
![4-chloro-3-{5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10918869.png)

![methyl 4-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10918887.png)
![N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918895.png)
![2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10918907.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918922.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918926.png)
![Butan-2-yl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10918931.png)
